molecular formula C8H15NO4 B555076 L-Aspartic acid 4-tert-butyl ester CAS No. 3057-74-7

L-Aspartic acid 4-tert-butyl ester

Cat. No. B555076
CAS RN: 3057-74-7
M. Wt: 189.21 g/mol
InChI Key: MXWMFBYWXMXRPD-YFKPBYRVSA-N
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Description

“L-Aspartic acid 4-tert-butyl ester” is a protected form of L-Aspartic acid . L-Aspartic acid is a nonessential amino acid that is used to biosynthesize other amino acids within the human body .


Synthesis Analysis

The synthesis of “L-Aspartic acid 4-tert-butyl ester” involves the reaction of aspartic acid with isobutene in the presence of anhydrous p-methyl benzenesulfonic acid . The reaction yields a mixture of Asp (OtBu) 2, Asp (OtBu), and Asp-OtBu .


Molecular Structure Analysis

The molecular structure of “L-Aspartic acid 4-tert-butyl ester” consists of an aspartic acid molecule with a tert-butyl ester group attached .


Chemical Reactions Analysis

“L-Aspartic acid 4-tert-butyl ester” is suitable for solution phase peptide synthesis . It is also used in the synthesis of a tetrapeptide labelled with Carbon-13 .


Physical And Chemical Properties Analysis

“L-Aspartic acid 4-tert-butyl ester” has a molecular weight of 189.21 g/mol . Its empirical formula is C8H15NO4 . It has an optical activity of [α]20/D −9±2°, c = 2% in methanol: water (4:1) .

Scientific Research Applications

L-Aspartic acid 4-tert-butyl ester: Scientific Research Applications

Thrombin Inhibition: L-Aspartic acid 4-tert-butyl ester is utilized in the synthesis of highly selective thrombin inhibitors. Thrombin is a critical enzyme in the coagulation cascade, and its inhibition is vital for preventing blood clots .

Thiopeptide Synthesis: This compound serves as a precursor in the preparation of thiopeptides . Thiopeptides are a class of antibiotics that have shown potential against resistant bacterial strains.

Neurological Studies: Due to its structural similarity to neurotransmitters, L-Aspartic acid 4-tert-butyl ester may be used in neurological research to study its effects on membrane conductance and nerve impulse generation .

Thioacylating Agents: It is also used in the preparation of thioacylating agents , which are valuable in peptide synthesis and can be used to introduce sulfur atoms into peptide chains.

Neurotransmitter Mimicry: The compound’s resemblance to L-aspartic acid allows it to act as a mimic or antagonist in neurotransmitter studies, providing insights into synaptic transmission and neurological disorders.

Analytical Standards: L-Aspartic acid 4-tert-butyl ester is available as a certified reference material for analytical purposes, ensuring accurate and reliable data analysis in neurology research chemicals .

Safety And Hazards

“L-Aspartic acid 4-tert-butyl ester” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWMFBYWXMXRPD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184656
Record name 4-tert-Butyl hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid 4-tert-butyl ester

CAS RN

3057-74-7
Record name 4-(1,1-Dimethylethyl) hydrogen L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3057-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl hydrogen L-aspartate
Source European Chemicals Agency (ECHA)
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Record name L-Aspartic acid 4-tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the self-assembly properties of L-Aspartic acid 4-tert-butyl ester?

A: L-Aspartic acid 4-tert-butyl ester, when modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, exhibits intriguing self-assembly behavior in solution. [, ] This modified molecule, Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), forms rod-like structures at both low and high concentrations, and this morphology persists even upon heating. [] This is in contrast to the spherical assemblies observed for the similarly modified L-Glutamic acid derivative, highlighting the influence of side chain structure on self-assembly.

Q2: How does the molecular structure of L-Aspartic acid 4-tert-butyl ester influence its self-assembly?

A: While the exact mechanism of self-assembly for Fmoc-Asp(OtBu)-OH is still under investigation, the specific arrangement of its molecular features likely plays a crucial role. [] The presence of both hydrophobic (Fmoc group, tert-butyl ester) and hydrophilic (carboxylic acid) moieties within the molecule, along with the hydrogen bonding capacity of the aspartic acid backbone, likely drives the formation of ordered structures in solution. Further studies using techniques like NMR and FTIR are needed to elucidate the detailed interactions governing this process. []

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